N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hybrid heterocyclic architecture. The molecule integrates a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a methylene bridge, while the sulfonamide group at the para position of the benzene ring is substituted with a pyrazole heterocycle. The compound’s design may aim to optimize binding affinity, selectivity, or metabolic stability through synergistic interactions of its heterocyclic components.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-11-9-14(20-25-11)16-19-15(26-21-16)10-18-27(23,24)13-5-3-12(4-6-13)22-8-2-7-17-22/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVOVWABWABLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features multiple heterocyclic rings, including an isoxazole ring, an oxadiazole ring, and a pyrazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of 298.302 g/mol. The presence of these heterocycles contributes to its diverse biological activities, which may include anti-inflammatory and anticancer properties .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cell lines .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human Colon (HT-29) | 2.76 | |
| Human Breast (MCF7) | 9.27 | |
| Human Cervical (HeLa) | 1.143 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The oxadiazole and isoxazole components are thought to enhance binding affinity to these targets, while the sulfonamide group may play a role in solubility and bioavailability .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. The synthetic route may include the following steps:
- Formation of the Oxadiazole Ring : Reacting appropriate precursors to form the oxadiazole structure.
- Introduction of the Isoxazole Moiety : Utilizing isoxazole derivatives in the reaction.
- Coupling with Pyrazole : Employing coupling reactions to integrate the pyrazole component.
- Final Modifications : Refining the compound through functional group modifications to enhance biological activity.
Each step requires careful control over reaction conditions to ensure high yield and purity .
Case Studies
Several studies have reported on the biological activity of related compounds:
- In Vitro Anticancer Activity : A series of oxadiazole derivatives were tested against various cancer cell lines with promising results indicating significant cytotoxicity at low concentrations .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenases (COX), which are key enzymes in inflammatory pathways .
- Insecticidal Activity : Some derivatives have shown potential as insecticides against agricultural pests, demonstrating their versatility beyond human health applications .
Scientific Research Applications
Medicinal Chemistry Applications
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has shown promise in various areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against lung, colon, and breast cancer cells, showing promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : The isoxazole and oxadiazole components are known to possess anti-inflammatory effects. Compounds in this class may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Research suggests that this compound may exhibit broad-spectrum antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activity of N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)-4-(1H-pyrazol-1-y)benzenesulfonamide has been investigated through various assays:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)-4-(1H-pyrazol-1-y)benzenesulfonamide:
- Synthesis and Evaluation : A study synthesized novel benzenesulfonamides containing diverse substituents to investigate their anticancer activities against a panel of human tumor cell lines. The findings indicated that modifications to the sulfonamide group significantly impacted cytotoxicity .
- Quantitative Structure–Activity Relationship (QSAR) : Researchers employed QSAR models to predict the biological activity of similar compounds based on their structural features. This approach helps in understanding the relationship between chemical structure and biological effect, guiding the design of more effective derivatives .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations:
Heterocyclic Diversity : The target compound uniquely combines isoxazole, oxadiazole, and pyrazole rings. In contrast, analogs like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide lack the oxadiazole and pyrazole moieties, relying solely on an isoxazole-phenyl system .
Substituent Effects : The oxadiazole-methyl group in the target compound may enhance metabolic stability compared to phenyl-substituted analogs, as oxadiazoles are less prone to oxidative metabolism.
Physicochemical Properties
- Metabolic Stability : The oxadiazole ring’s resistance to cytochrome P450-mediated metabolism may give the target compound a longer half-life than analogs with labile substituents (e.g., ester groups).
Q & A
Basic Synthesis: What is a standard protocol for synthesizing this sulfonamide derivative, and what key reagents are involved?
Answer:
A representative synthesis involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCH2Cl) in the presence of K2CO3 and DMF at room temperature . Key steps include:
- Base selection : K2CO3 facilitates deprotonation of the thiol group for nucleophilic substitution.
- Solvent choice : DMF enhances solubility and reaction efficiency.
- Work-up : Standard purification via column chromatography or recrystallization.
This method is adaptable by varying RCH2Cl to introduce different alkyl groups at the oxadiazole moiety.
Advanced Synthesis Optimization: How can statistical design of experiments (DoE) improve yield and reduce side reactions?
Answer:
DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, reagent ratios, reaction time) to identify optimal conditions:
- Central Composite Design (CCD) : Evaluates nonlinear relationships between variables, such as the effect of K2CO3 concentration on substitution efficiency .
- Response Surface Methodology (RSM) : Predicts yield maxima while minimizing byproduct formation (e.g., sulfone oxidation byproducts noted in similar sulfonamide syntheses) .
Post-analysis using ANOVA validates significance of factors, enabling robust scale-up protocols.
Chemical Reactivity: What substitution reactions are feasible at the oxadiazole and pyrazole rings, and how do reaction conditions influence selectivity?
Answer:
- Oxadiazole core : Susceptible to nucleophilic substitution at the methylene bridge. For example, alkyl halides can replace the methyl group under basic conditions, but excess base may trigger hydrolysis of the oxadiazole ring .
- Pyrazole ring : Electrophilic substitution at the N-H position requires protection/deprotection strategies to avoid side reactions. For instance, iodination at the 4-position of 1H-pyrazole demands controlled temperatures (0–5°C) to prevent ring degradation .
Selectivity is influenced by solvent polarity (DMF vs. THF) and catalyst choice (e.g., Pd-mediated cross-couplings for aryl substitutions) .
Computational Modeling: How can quantum chemical calculations guide reaction pathway predictions?
Answer:
The ICReDD framework integrates quantum mechanics (QM) and molecular dynamics (MD) to:
- Predict transition states : Identify energy barriers for critical steps, such as oxadiazole ring formation or sulfonamide bond cleavage .
- Optimize reagent compatibility : Screen substituents (e.g., electron-withdrawing groups on pyrazole) for steric/electronic effects on reaction feasibility .
Experimental validation via NMR/LC-MS can resolve discrepancies between computed and observed pathways .
Biological Activity Profiling: What in vitro assays are recommended to evaluate this compound’s enzyme inhibition potential?
Answer:
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or PI3K) to measure IC50 values.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity vs. normal cells .
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis identifies major metabolites and degradation pathways .
Data Contradictions: How should researchers resolve discrepancies in biological activity data across studies?
Answer:
- Replicate conditions : Ensure consistency in assay parameters (e.g., cell passage number, serum concentration) .
- Structural analogs : Compare with compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan to identify structure-activity trends .
- Statistical meta-analysis : Pool data from multiple studies using random-effects models to quantify variability and identify outliers .
Stability Studies: What analytical methods are critical for assessing hydrolytic stability of the sulfonamide group?
Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor via HPLC-UV for sulfonic acid/byproduct formation .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures under nitrogen/air atmospheres.
- NMR spectroscopy : Track proton shifts in D2O to detect hydrolysis of the sulfonamide bond .
Advanced Characterization: Which spectroscopic techniques differentiate isomeric byproducts in the synthesis?
Answer:
- 2D NMR (HSQC, HMBC) : Resolves regioisomers (e.g., pyrazole vs. isoxazole substitution patterns) through cross-peak analysis .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unexpected adducts (e.g., Cl– adducts from alkyl halide reagents) .
- X-ray crystallography : Provides unambiguous structural confirmation, particularly for polymorphic forms .
Process Scale-Up: What reactor design considerations mitigate exothermic risks during large-scale synthesis?
Answer:
- Continuous-flow reactors : Enhance heat dissipation and reduce hotspots during exothermic steps (e.g., oxadiazole cyclization) .
- In-line monitoring : Use PAT tools (e.g., FTIR probes) to track reaction progression and adjust feed rates dynamically .
- Safety protocols : Conduct DSC analysis to identify thermal runaway thresholds and design emergency quenching systems .
Comparative Studies: How does the bioactivity of this compound compare to its 1,3,4-thiadiazole analogs?
Answer:
- Electron-withdrawing effects : The oxadiazole ring confers higher metabolic stability vs. thiadiazole analogs but may reduce membrane permeability .
- Enzyme binding assays : Molecular docking reveals stronger hydrogen bonding with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) compared to thiadiazole derivatives .
- In vivo pharmacokinetics : Thiadiazole analogs often exhibit faster clearance due to higher susceptibility to CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
